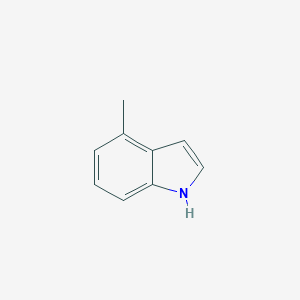

4-Methylindole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-7-3-2-4-9-8(7)5-6-10-9/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZOUSPYUWWUPPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CNC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20167043 | |

| Record name | 4-Methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16096-32-5 | |

| Record name | 4-Methylindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16096-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016096325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3338387XEA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Methylindole: A Comprehensive Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylindole, also known as skatole, is an aromatic heterocyclic organic compound with the chemical formula C₉H₉N. It is a derivative of indole (B1671886) and plays a significant role as a versatile building block in the synthesis of various pharmaceuticals, agrochemicals, and fragrances.[1] Its unique chemical structure allows for a wide range of chemical modifications, making it a molecule of high interest in medicinal chemistry and materials science. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, complete with experimental protocols and pathway visualizations to support researchers and drug development professionals.

Physical Properties

The physical characteristics of this compound are crucial for its handling, formulation, and application in various experimental and industrial settings. A summary of its key physical properties is presented in the tables below, followed by detailed experimental methodologies for their determination.

General and Identification Properties

| Property | Value | Reference |

| IUPAC Name | 4-methyl-1H-indole | [2] |

| Synonyms | 4-Methyl-1H-indole, Skatole | [3] |

| CAS Number | 16096-32-5 | [3] |

| Molecular Formula | C₉H₉N | [3] |

| Molecular Weight | 131.17 g/mol | [3] |

| Appearance | Clear yellow to brown liquid after melting. | [2] |

| Odor | Strong, fecal-like odor at high concentrations. |

Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 5 °C | [2][4][5][6] |

| Boiling Point | 267 °C | [2][4][5][6] |

| Density | 1.062 g/mL at 25 °C | [4][6] |

| Flash Point | >112 °C | [7] |

| Refractive Index (n_D^20) | 1.606 - 1.608 | [2][4] |

| pKa | 17.36 ± 0.30 (Predicted) | |

| LogP | 2.54 | |

| Solubility | Insoluble in water; Soluble in ethanol, diethyl ether, and acetone. | [7] |

| Vapor Pressure | 0.0132 mmHg at 25°C | [4] |

Experimental Protocols for Physical Property Determination

Melting Point Determination (Capillary Method)

Objective: To determine the melting point of this compound.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp)

-

Thermometer (calibrated)

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is pure and dry. If the sample is a liquid at room temperature, it should be cooled to solidify it before the determination.

-

Place a small amount of the solidified this compound into a mortar and gently grind it into a fine powder.

-

Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid.

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Place the capillary tube into the sample holder of the melting point apparatus.

-

Set the heating rate to a rapid setting to quickly determine an approximate melting range.

-

Allow the apparatus to cool below the approximate melting point.

-

Prepare a new sample and set the heating rate to 1-2 °C per minute for an accurate determination.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[6][8][9][10]

Boiling Point Determination (Thiele Tube Method)

Objective: To determine the boiling point of this compound.

Materials:

-

This compound sample

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer (calibrated)

-

Rubber band or wire to attach the test tube to the thermometer

-

Bunsen burner or heating mantle

Procedure:

-

Add about 0.5 mL of this compound to a small test tube.

-

Place a capillary tube, with its sealed end up, into the test tube containing the sample.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Clamp the thermometer so that the test tube and the thermometer bulb are immersed in the mineral oil within the Thiele tube, ensuring the oil level is above the side arm.

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle.[11]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue gentle heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[11]

Solubility Determination (Qualitative)

Objective: To qualitatively assess the solubility of this compound in various solvents.

Materials:

-

This compound sample

-

Test tubes

-

Distilled water

-

Ethanol

-

Diethyl ether

-

Acetone

-

Spatula

-

Vortex mixer (optional)

Procedure:

-

Label four clean, dry test tubes for each solvent: water, ethanol, diethyl ether, and acetone.

-

Add approximately 2 mL of each solvent to the corresponding test tube.

-

Add a small, accurately measured amount of this compound (e.g., 10 mg or a single drop) to each test tube.

-

Observe if the sample dissolves immediately.

-

If not, gently agitate the test tube or use a vortex mixer for 30 seconds.[12][13]

-

Observe the mixture for any signs of dissolution (e.g., disappearance of the solid/liquid, formation of a homogeneous solution).

-

Record the solubility as soluble, partially soluble, or insoluble for each solvent.[12][13]

Chemical Properties and Reactions

This compound exhibits the characteristic reactivity of the indole ring system, which is an electron-rich aromatic heterocycle. Electrophilic substitution is a key reaction type, with a strong preference for substitution at the C3 position.

Fischer Indole Synthesis of this compound

The Fischer indole synthesis is a classic and versatile method for preparing indoles. For this compound, the synthesis would involve the reaction of m-tolylhydrazine (B1362546) with an appropriate ketone or aldehyde under acidic conditions. A plausible route involves the reaction of m-tolylhydrazine with acetone.

Caption: Fischer Indole Synthesis of this compound.

Biological Activity and Signaling Pathways

This compound has been identified as a ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, cell growth, and differentiation. This compound acts as an agonist of the human AhR.[1]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Upon binding to its ligand, such as this compound, the AhR translocates from the cytoplasm to the nucleus. In the nucleus, it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, such as Cytochrome P450 1A1 (CYP1A1), leading to their transcriptional activation.[14][15]

Caption: this compound Activation of the AhR Signaling Pathway.

Spectroscopic Data and Analysis

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

-

δ (ppm): 7.95 (br s, 1H, NH), 7.20-7.00 (m, 4H, Ar-H), 6.60 (m, 1H, Ar-H), 2.50 (s, 3H, CH₃).

¹³C NMR (100 MHz, CDCl₃):

-

δ (ppm): 136.0, 128.5, 124.0, 122.0, 120.5, 119.0, 110.0, 100.0, 18.0.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition: Use a standard single-pulse experiment. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). Key parameters include a spectral width of ~240 ppm, a relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024) due to the lower natural abundance of ¹³C.

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

Key Absorptions (liquid film, cm⁻¹):

-

~3400 (br): N-H stretch

-

~3100-3000: Aromatic C-H stretch

-

~2950-2850: Aliphatic C-H stretch (from the methyl group)

-

~1600, 1450: Aromatic C=C stretching

-

~740: Aromatic C-H bend

Experimental Protocol for FTIR Spectroscopy (Liquid Film):

-

Sample Preparation: As this compound is a low-melting solid, it can be analyzed as a liquid film. Place one or two drops of the molten sample onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top of the first to create a thin film of the liquid between the plates.[5]

-

Instrumentation: Place the salt plate assembly in the sample holder of an FTIR spectrometer.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty salt plates first and subtract it from the sample spectrum. A typical measurement involves co-adding 16 or 32 scans to improve the signal-to-noise ratio.[16]

Mass Spectrometry (MS)

Electron Ionization (EI-MS):

-

m/z (% relative intensity): 131 (M⁺, 100), 130 (M⁺-H, 80), 115 (15), 103 (10), 77 (20).

Experimental Protocol for Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or methanol.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Electron Energy: 70 eV

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its mass spectrum to determine the molecular ion and fragmentation pattern.[17]

Conclusion

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for professionals in research and drug development. The tabulated data, detailed experimental protocols, and visualizations of key chemical and biological pathways offer a valuable resource for understanding and utilizing this important heterocyclic compound. The provided methodologies can be adapted for quality control, reaction monitoring, and further investigation into the biological roles of this compound and its derivatives.

References

- 1. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [stenutz.eu]

- 3. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. davjalandhar.com [davjalandhar.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Monitoring of methylglyoxal/indole interaction by ATR-FTIR spectroscopy and qTOF/MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 1H-Indole, 4-methyl- [webbook.nist.gov]

4-Methylindole: An In-Depth Technical Guide to its In Vitro Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylindole, a heterocyclic organic compound, has garnered significant interest in the scientific community for its diverse biological activities. As a derivative of indole (B1671886), a prevalent scaffold in numerous bioactive molecules, this compound has been primarily investigated for its potent modulation of the Aryl Hydrocarbon Receptor (AhR), a key regulator of xenobiotic metabolism and immune responses. This technical guide provides a comprehensive overview of the in vitro biological activity of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows to support further research and drug development efforts.

Core Biological Activity: Aryl Hydrocarbon Receptor (AhR) Agonism

The most well-documented in vitro biological activity of this compound is its function as a potent agonist of the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor that, upon activation, translocates to the nucleus and regulates the expression of a wide array of genes, including those involved in drug metabolism, such as Cytochrome P450 1A1 (CYP1A1).

Quantitative Data on AhR Agonist Activity

The agonist activity of this compound on the human AhR has been quantified in various in vitro systems. Reporter gene assays are commonly employed to assess the potency and efficacy of AhR ligands. In these assays, cells are engineered to express a reporter gene (e.g., luciferase) under the control of AhR-responsive elements. The activity of the reporter is directly proportional to the level of AhR activation.

| Compound | Cell Line | Assay Type | Parameter | Value | Reference |

| This compound | AZ-AHR (human) | Reporter Gene Assay | EMAX (relative to 5 nM TCDD) | 134% | [1][2][3] |

| This compound | LS180 (human) | CYP1A1 Induction | Fold Induction | Strong | [2] |

| This compound | HepaRG (human) | CYP1A1 mRNA Induction | Fold Induction | Strong | |

| This compound | Human Hepatocytes | CYP1A1 mRNA Induction | Fold Induction | Strong |

TCDD (2,3,7,8-Tetrachlorodibenzo-p-dioxin) is a potent, well-characterized AhR agonist often used as a reference compound.

AhR Signaling Pathway

The canonical AhR signaling pathway initiated by this compound is depicted below.

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize the biological activity of this compound are provided below.

Aryl Hydrocarbon Receptor (AhR) Reporter Gene Assay

This assay quantifies the ability of a compound to activate the AhR signaling pathway.

Workflow Diagram:

Detailed Methodology:

-

Cell Culture: Maintain a human cell line stably transfected with an AhR-responsive luciferase reporter construct (e.g., AZ-AHR cells) in appropriate culture medium.

-

Cell Seeding: Seed the cells into a 96-well white, clear-bottom plate at a density of 2 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare serial dilutions of this compound in culture medium. A known AhR agonist, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), should be used as a positive control, and a vehicle control (e.g., DMSO) should also be included.

-

Cell Treatment: Remove the culture medium from the wells and add the prepared compound dilutions.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

-

Luciferase Assay:

-

Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS).

-

Add a passive lysis buffer and incubate for 15 minutes at room temperature.

-

Add the luciferase substrate and measure the luminescence using a luminometer.

-

-

Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control.

CYP1A1 mRNA Quantification by Quantitative RT-PCR

This method measures the induction of the AhR target gene, CYP1A1, at the mRNA level.

Workflow Diagram:

Detailed Methodology:

-

Cell Culture and Treatment: Culture a suitable human cell line (e.g., LS180 or HepaRG) and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

-

RNA Isolation: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR):

-

Prepare a qPCR reaction mixture containing the cDNA template, SYBR Green or a TaqMan probe for CYP1A1, and primers for a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Perform the qPCR reaction using a real-time PCR instrument.

-

-

Data Analysis: Calculate the relative expression of CYP1A1 mRNA using the comparative CT (ΔΔCT) method, normalized to the housekeeping gene and relative to the vehicle-treated control.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Workflow Diagram:

Detailed Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for the desired exposure time (e.g., 24, 48, or 72 hours).[4]

-

MTT Incubation: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[5]

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined.

Other Potential In Vitro Biological Activities

While the primary focus of research on this compound has been its interaction with the AhR, preliminary studies and the known activities of other indole derivatives suggest potential for other biological effects. Further investigation is warranted in these areas.

Antimicrobial Activity

Some indole derivatives have demonstrated antimicrobial properties.[7] The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity. Limited data is currently available for this compound specifically.

| Organism | Assay Type | Parameter | Value (µg/mL) | Reference |

| Staphylococcus aureus | Broth Microdilution | MIC | >256 | |

| Escherichia coli | Broth Microdilution | MIC | >256 |

Anti-inflammatory Activity

Indole compounds have been investigated for their anti-inflammatory effects, often by measuring the inhibition of inflammatory mediators or enzymes like cyclooxygenase (COX).[6]

| Assay Type | Target | Parameter | Value (µM) | Reference |

| COX-2 Inhibition Assay | COX-2 | IC50 | >100 | [6] |

Note: The provided IC50 value is a representative example, as specific quantitative data for this compound's direct anti-inflammatory enzyme inhibition is limited.

Neuroprotective Effects

The neuroprotective potential of indole derivatives is an emerging area of research, with studies focusing on their ability to mitigate oxidative stress and protect neuronal cells.

| Cell Line | Insult | Assay | Parameter | Result | Reference |

| SH-SY5Y | H2O2 | Cell Viability | % Protection | Not significant |

Note: This represents a potential experimental setup, as direct evidence for the neuroprotective effects of this compound is still developing.

Conclusion

This compound is a potent in vitro agonist of the Aryl Hydrocarbon Receptor, leading to the robust induction of target genes such as CYP1A1. This activity has been well-characterized through reporter gene assays and gene expression analysis. While the exploration of its other potential biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects, is still in its nascent stages, the versatile indole scaffold suggests that this compound may possess a broader pharmacological profile. This technical guide provides a foundational resource for researchers and drug development professionals, offering detailed methodologies and a summary of the current state of knowledge to facilitate further investigation into the therapeutic potential of this intriguing molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Susceptibility - MIC, Individual | ARUP Laboratories Test Directory [ltd.aruplab.com]

- 4. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 5. researchgate.net [researchgate.net]

- 6. japsonline.com [japsonline.com]

- 7. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

4-Methylindole: A Technical Guide to its Mechanism of Action in Cellular Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylindole, a heterocyclic organic compound, has garnered significant interest within the scientific community for its role as a modulator of key cellular signaling pathways. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the action of this compound in cellular models. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols and a summary of quantitative data to facilitate further investigation into this compound's biological activities.

Core Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Agonism

The primary mechanism of action of this compound in cellular models is its function as a potent agonist of the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of a wide array of genes, including those involved in xenobiotic metabolism, immune responses, and cellular differentiation.

Upon entering the cell, this compound binds to the cytosolic AhR complex, which is associated with heat shock protein 90 (Hsp90) and other co-chaperones. This binding event triggers a conformational change in the AhR, leading to its translocation into the nucleus. Within the nucleus, the activated AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This AhR/ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter regions of target genes. The binding of the AhR/ARNT complex to XREs initiates the transcription of these genes, most notably cytochrome P450 enzymes like CYP1A1.[1][2][3][4]

The induction of CYP1A1 is a hallmark of AhR activation and is frequently used as a biomarker for the activity of AhR agonists.[1][4] Studies have demonstrated that this compound is a highly effective agonist of the AhR, with a relative efficacy that can surpass that of the prototypical AhR ligand, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), in certain cellular systems.[1][2][3]

Quantitative Data Summary

The following table summarizes the quantitative data regarding the activity of this compound and related compounds from various cellular assays. This data provides a comparative overview of the potency and efficacy of these molecules in activating the AhR signaling pathway.

| Compound | Assay Type | Cell Line | Parameter | Value | Reference |

| This compound | AhR Reporter Gene Assay | AZ-AHR | EMAX (relative to 5 nM TCDD) | 134% | [1][2][3] |

| 6-Methylindole | AhR Reporter Gene Assay | AZ-AHR | EMAX (relative to 5 nM TCDD) | 91% | [1][2][3] |

| 3-Methylindole | AhR Reporter Gene Assay | AZ-AHR | IC50 (Antagonist mode) | 19 µM | [2][3] |

| 2,3-diMethylindole | AhR Reporter Gene Assay | AZ-AHR | IC50 (Antagonist mode) | 11 µM | [2][3] |

| 2,3,7-triMethylindole | AhR Reporter Gene Assay | AZ-AHR | IC50 (Antagonist mode) | 12 µM | [2][3] |

| This compound | CYP1A1 Activity Inhibition | LS180 | IC50 | 3.4 µM - 11.4 µM | [4] |

Signaling Pathway Diagram

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by this compound.

Experimental Protocols & Workflows

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

AhR Reporter Gene Assay

This assay quantifies the ability of this compound to activate the AhR signaling pathway, leading to the expression of a reporter gene (e.g., luciferase) under the control of XREs.

Caption: Workflow for the Aryl Hydrocarbon Receptor (AhR) reporter gene assay.

-

Cell Culture: Culture AZ-AHR cells (HepG2 cells stably transfected with an XRE-driven luciferase reporter plasmid) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells into 96-well white, clear-bottom plates at a density of 1.5 x 104 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound and control compounds (e.g., TCDD as a positive control, DMSO as a vehicle control) in culture medium. Replace the existing medium with the medium containing the test compounds.

-

Incubation: Incubate the plates for 8 to 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Lysis: After incubation, remove the medium and lyse the cells using a suitable lysis buffer.

-

Luciferase Assay: Add the luciferase substrate to each well and measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and plot the dose-response curves to determine EC50 or IC50 values.

Quantitative Real-Time PCR (qRT-PCR) for CYP1A1 mRNA Expression

This method is used to quantify the induction of CYP1A1 gene expression at the mRNA level following treatment with this compound.

Caption: Workflow for quantitative Real-Time PCR (qRT-PCR) of CYP1A1 mRNA.

-

Cell Culture and Treatment: Culture human colon adenocarcinoma LS180 cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

-

RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

-

Quantitative PCR: Perform qPCR using a real-time PCR system with primers specific for human CYP1A1 and a reference gene (e.g., GAPDH or β-actin) for normalization.

-

Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative fold change in CYP1A1 mRNA expression using the ΔΔCt method.

Immunohistochemistry for AhR Nuclear Translocation

This technique is used to visualize the translocation of the AhR from the cytoplasm to the nucleus upon activation by this compound.

Caption: Workflow for Immunohistochemistry (IHC) to detect AhR nuclear translocation.

-

Cell Seeding: Seed LS180 cells on chamber slides and culture for 2 days.

-

Treatment: Treat the cells with this compound at various concentrations (e.g., 1, 10, and 100 µM) for 90 minutes. Include positive (TCDD) and negative (DMSO) controls.

-

Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with 4% formaldehyde in PBS for 30 minutes.

-

Permeabilization and Blocking: Permeabilize the cells with a detergent (e.g., Triton X-100) and then block non-specific antibody binding with a blocking solution (e.g., serum from the secondary antibody host).

-

Antibody Incubation: Incubate the cells with a primary antibody specific for AhR, followed by incubation with a fluorescently labeled secondary antibody.

-

Mounting and Imaging: Mount the slides with a mounting medium containing a nuclear counterstain (e.g., DAPI) and visualize the subcellular localization of AhR using a fluorescence microscope.

Chromatin Immunoprecipitation (ChIP) Assay

The ChIP assay is used to determine if the activated AhR directly binds to the promoter region of the CYP1A1 gene in vivo.

Caption: Workflow for the Chromatin Immunoprecipitation (ChIP) assay.

-

Cross-linking: Treat LS180 cells with this compound and then cross-link protein-DNA complexes with formaldehyde.

-

Chromatin Preparation: Lyse the cells and shear the chromatin into small fragments using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for AhR to immunoprecipitate the AhR-DNA complexes. Use a non-specific IgG as a negative control.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA associated with the immunoprecipitated AhR.

-

qPCR Analysis: Use quantitative PCR with primers flanking the XREs in the CYP1A1 promoter to quantify the amount of precipitated DNA.

-

Data Analysis: Calculate the enrichment of the CYP1A1 promoter in the AhR immunoprecipitated sample relative to the IgG control.

Conclusion

This compound acts as a potent agonist of the Aryl Hydrocarbon Receptor, initiating a signaling cascade that leads to the transcriptional activation of target genes, most notably CYP1A1. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the cellular and molecular effects of this compound. Understanding these mechanisms is crucial for evaluating its potential toxicological implications and its promise in various therapeutic applications. The provided workflows and protocols are intended to serve as a starting point and may require optimization based on specific experimental conditions and cell lines.

References

- 1. Quantitative RT-PCR on CYP1A1 heterogeneous nuclear RNA: a surrogate for the in vitro transcription run-on assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mono-methylindoles induce CYP1A genes and inhibit CYP1A1 enzyme activity in human hepatocytes and HepaRG cells - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Methylindole: A Technical Guide to its Discovery and Natural Occurrence

This in-depth technical guide provides a comprehensive overview of 4-methylindole, a heterocyclic organic compound of interest to researchers, scientists, and drug development professionals. The guide covers its historical context, natural occurrence, proposed biosynthesis, and its role as a signaling molecule. Detailed experimental protocols for its analysis and visualizations of key pathways are also provided.

Discovery and Historical Context

Natural Occurrence

This compound is a naturally occurring compound found in a variety of biological and environmental sources. It is a known microbial metabolite and has been identified in animal feces, as well as in certain food products as a result of fermentation or processing.

Table 1: Natural Occurrence of this compound

| Source Category | Specific Source | Citation(s) |

| Animalia | Feces (general) | [2] |

| Lamb and Sheep Meat | [3][4] | |

| Plantae | White Pepper (from fermentation) | [5] |

| Microorganisms | Intestinal Microbiota | [2] |

| Other | Wastewater | [6] |

Quantitative Data

Precise quantitative data for this compound across various matrices is limited in the available literature. However, data for the closely related and more extensively studied isomer, 3-methylindole (B30407) (skatole), can provide a useful reference point for expected concentration ranges in similar environments.

Table 2: Concentration of 3-Methylindole in Human Feces

| Matrix | Concentration Range (ng/g) | Analytical Method | Citation(s) |

| Human Feces | 37 - 3,483 | Thermal Desorption Gas Chromatography-Mass Spectrometry | [7] |

Note: The data in Table 2 is for 3-methylindole and should be considered as an estimate for the potential concentration range of this compound in a similar matrix.

Biosynthesis

The direct biosynthetic pathway for this compound has not been explicitly elucidated. However, a plausible pathway can be proposed based on the known mechanisms of indole (B1671886) and tryptophan biosynthesis. The key enzyme, tryptophan synthase, is known to catalyze the condensation of indole with L-serine to form L-tryptophan.[8] Notably, tryptophan synthase exhibits a degree of substrate promiscuity and can accept substituted indoles, including methylindoles, to produce corresponding substituted tryptophan analogs.[9][10]

This suggests a potential biosynthetic route where a methylated precursor is converted to this compound, which can then be utilized by tryptophan synthase to form 4-methyl-L-tryptophan. The initial methylation step could occur on a precursor to indole, such as anthranilate, or on the indole ring itself, catalyzed by a methyltransferase.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-Methyl-L-tryptophan | 33468-33-6 | IBA46833 | Biosynth [biosynth.com]

- 3. researchgate.net [researchgate.net]

- 4. Effect of branched-chain fatty acids, 3-methylindole and 4-methylphenol on consumer sensory scores of grilled lamb meat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-methyl indole, 16096-32-5 [thegoodscentscompany.com]

- 6. This compound CAS#: 16096-32-5 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Tryptophan synthase - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Tryptophan Synthase: Biocatalyst Extraordinaire - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-Methylindole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is its capacity to form a homogeneous solution at a specific temperature and pressure. This property is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents of similar polarity. 4-Methylindole possesses a moderately polar indole (B1671886) ring system and a nonpolar methyl group, influencing its solubility characteristics.

Quantitative Solubility Data

Quantitative solubility data for this compound in common organic solvents is sparse in publicly accessible databases. The following table summarizes the available qualitative and quantitative solubility information. Researchers are encouraged to use the experimental protocol provided in this guide to determine precise solubility values for their specific applications.

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility of this compound | Temperature (°C) |

| Water | H₂O | 80.1 | 616.2 mg/L (estimated)[1] | 25 |

| Ethanol | C₂H₅OH | 24.5 | Soluble[2] | Not Specified |

| Ethyl Ether | (C₂H₅)₂O | 4.3 | Soluble[2] | Not Specified |

| Acetone | CH₃COCH₃ | 20.7 | Soluble[2] | Not Specified |

| Chloroform | CHCl₃ | 4.8 | Soluble | Not Specified |

| Methanol | CH₃OH | 32.7 | Soluble | Not Specified |

| Benzene | C₆H₆ | 2.3 | Soluble[3] | Not Specified |

Note: The term "soluble" is a qualitative description. For precise applications, quantitative determination is recommended.

Experimental Protocol: Determination of Equilibrium Solubility

The following protocol outlines the widely accepted "shake-flask" or equilibrium solubility method for determining the solubility of this compound in an organic solvent of interest.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

-

Syringe filters (0.22 µm, solvent-compatible)

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the desired organic solvent to each vial. The presence of undissolved solid is crucial to ensure a saturated solution.

-

-

Equilibration:

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Centrifuge the vials at a high speed to pellet the remaining solid.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC or GC-MS method.

-

Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample to determine the concentration of this compound.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for determining solubility and the logical relationships of factors influencing this property.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Factors influencing the solubility of this compound.

References

Spectroscopic Profile of 4-Methylindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-methylindole, a key heterocyclic compound of interest in pharmaceutical and chemical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in complex research settings.

Chemical Structure

IUPAC Name: 4-methyl-1H-indole Molecular Formula: C₉H₉N Molecular Weight: 131.17 g/mol [1] CAS Registry Number: 16096-32-5[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of this compound. The data presented below were obtained in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.48 | br s | 1H | N-H |

| 7.93 | d, J = 7.5 Hz | 1H | Ar-H |

| 7.59 | d, J = 8.1 Hz | 1H | Ar-H |

| 7.34 | t, J = 3.0 Hz | 1H | Ar-H |

| 7.23 | t, J = 7.7 Hz | 1H | Ar-H |

| 7.19 | br d, J = 3.0 Hz | 1H | Ar-H |

| 3.99 | s | 3H | -CH₃ |

Reference: Organic Syntheses via Boranes, Vol. 3[3]

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 168.4 | C=O (in context of a derivative) |

| 136.9 | Ar-C |

| 127.6 | Ar-C |

| 126.8 | Ar-C |

| 123.6 | Ar-CH |

| 121.6 | Ar-CH |

| 121.3 | Ar-CH |

| 116.5 | Ar-C |

| 103.9 | Ar-CH |

| 52.2 | -OCH₃ (in context of a derivative) |

Note: The provided ¹³C NMR data appears to be for a derivative, methyl indole-4-carboxylate, as indicated by the carbonyl and methoxy (B1213986) signals.[3][4] A dedicated ¹³C NMR spectrum for this compound in CDCl₃ is available.[5]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in this compound.

| Frequency (cm⁻¹) | Interpretation |

| 3355 | N-H stretch |

| 1699 | C=C stretch (aromatic) |

| 1276 | C-N stretch |

Reference: Organic Syntheses via Boranes, Vol. 3[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

| m/z | Relative Intensity | Interpretation |

| 131 | High | Molecular ion [M]⁺ |

| 130 | Highest | [M-H]⁺ |

| 77 | Medium | Phenyl fragment |

Reference: NIST Mass Spectrometry Data Center[1]

Experimental Protocols

NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a standard NMR tube.[6] Tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).[6]

Instrumentation: The spectra are typically recorded on a 300 MHz or 400 MHz NMR spectrometer.[3][5]

¹H NMR Acquisition: A standard ¹H NMR spectrum is acquired.

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired.[6]

Data Processing: The raw data is processed by Fourier transformation, followed by phase and baseline correction. Chemical shifts are referenced to the internal standard.

IR Spectroscopy

Technique: The IR spectrum can be obtained using a neat (thin film) or Attenuated Total Reflectance (ATR) technique.[1]

Instrumentation: A Bio-Rad FTS or a similar FTIR spectrometer is used.[1]

Data Acquisition: The spectrum is recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry (LC-MS/MS)

A generalized protocol for the analysis of indole (B1671886) derivatives using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is as follows:

Sample Preparation:

-

Stock Solution: A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent like methanol.

-

Working Solutions: The stock solution is serially diluted to prepare working standards of desired concentrations.

-

Sample Extraction (from a biological matrix): For samples in a biological matrix, a protein precipitation extraction is commonly performed. This involves adding a cold organic solvent (e.g., acetonitrile) to the sample, followed by vortexing and centrifugation to pellet the proteins. The resulting supernatant is then collected for analysis.[7]

Chromatographic Conditions:

-

Column: A C18 column is typically used for separation.[8]

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile), both containing a small amount of an acid like formic acid (0.1%), is often employed.[7]

-

Flow Rate: A typical flow rate is around 0.3 mL/min.[7]

-

Injection Volume: A small volume (e.g., 5 µL) of the prepared sample is injected.[7]

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for indole derivatives. Atmospheric Pressure Chemical Ionization (APCI) can also be used, especially for less polar compounds.[7][8]

-

Scan Mode: The analysis is typically performed in full scan mode to identify the parent ion, followed by a product ion scan (MS/MS) of the selected parent ion to obtain fragmentation data.[7]

-

Collision Energy: The collision energy is optimized to achieve efficient fragmentation, typically in the range of 10-40 eV.[7]

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. This compound | C9H9N | CID 85282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H-Indole, 4-methyl- [webbook.nist.gov]

- 3. orgsyn.org [orgsyn.org]

- 4. benchchem.com [benchchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Promise of the 4-Methylindole Scaffold: A Technical Guide for Drug Development Professionals

Abstract

The indole (B1671886) nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural and synthetic bioactive compounds.[1] Among its many variations, the 4-methylindole scaffold has emerged as a particularly valuable starting point for the development of novel therapeutics. While this compound itself is not typically the active pharmaceutical ingredient, its derivatives have demonstrated significant potential across several key therapeutic areas, including oncology, inflammation, and neurology. This technical guide provides an in-depth overview of the current landscape of this compound-based drug discovery, summarizing quantitative data, detailing experimental methodologies, and visualizing key signaling pathways to empower researchers in their quest for next-generation therapies.

Introduction: The Versatility of the Indole Scaffold

The indole ring system, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery due to its ability to mimic the structure of peptides and interact with a wide range of biological targets.[1] Its derivatives have yielded numerous successful drugs, including the anti-cancer vinca (B1221190) alkaloids, the antihypertensive agent reserpine, and the antidepressant amedalin.[2] The addition of a methyl group at the 4-position of the indole ring creates a unique chemical entity that serves as a versatile building block for the synthesis of a new generation of therapeutic agents.[3] This guide will explore the burgeoning research into this compound derivatives and their potential to address unmet medical needs.

Therapeutic Applications of this compound Derivatives

Research into the therapeutic applications of this compound has primarily focused on the synthesis and evaluation of its derivatives. These efforts have unveiled promising candidates in several key disease areas.

Anticancer Activity

The this compound scaffold has been incorporated into a variety of molecular frameworks to generate potent and selective anticancer agents.

A novel class of antineoplastic agents based on the 4-methyl-pyrido[4,3-b]indole structure has been synthesized and evaluated. These compounds have shown promising antitumor properties in both in vitro and in vivo models, highlighting the potential of this structural motif in cancer therapy.

The incorporation of an N-methylindole moiety into 1,2,4-triazole (B32235) structures has been shown to be beneficial for their anticancer activity. These conjugates have demonstrated selective cytotoxicity against a panel of human cancer cell lines, suggesting that the this compound group contributes to their targeted effects.

A novel (±)-3-[3-(4-bromophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-methyl-1H-indole derivative, designated DHI1, has shown remarkable selectivity towards leukemia cells. This compound effectively reduces the viability of Jurkat and HL-60 leukemia cell lines while exhibiting minimal toxicity to noncancerous cells.[4]

Table 1: Anticancer Activity of this compound Derivatives

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| Dihydroisoxazole | (±)-3-[3-(4-bromophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-methyl-1H-indole (DHI1) | Jurkat (Leukemia) | 21.83 ± 2.35 | [4] |

| HL-60 (Leukemia) | 19.14 ± 0.18 | [4] | ||

| MCF-10A (Noncancerous) | > 100 | [4] | ||

| Bj-5ta (Noncancerous) | > 100 | [4] |

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research.[5] Derivatives of this compound have shown promise in modulating key inflammatory pathways.

A series of 4-indolyl-2-arylaminopyrimidine derivatives have been designed and synthesized as potent anti-inflammatory agents for acute lung injury. These compounds effectively inhibit the release of pro-inflammatory cytokines IL-6 and IL-8 from human bronchial epithelial cells. Notably, compound 6h from this series demonstrated significant in vivo efficacy in a mouse model of acute lung injury, reducing inflammatory cell infiltration and protecting lung tissue. The anti-inflammatory effects of compound 6h are mediated, at least in part, through the inhibition of p38 and ERK phosphorylation in the MAPK signaling pathway.[6]

Table 2: Anti-inflammatory Activity of 4-Indolyl-2-arylaminopyrimidine Derivatives

| Compound | IL-6 Inhibition (%) at 5 µM | IL-8 Inhibition (%) at 5 µM | Reference |

| 6c | 62 - 77 | 65 - 87 | [6] |

| 6f | 62 - 77 | 65 - 87 | [6] |

| 6h | 62 - 77 | 65 - 87 | [6] |

| Indomethacin | < 50 | < 50 | [6] |

Neuroprotective Potential

The indole scaffold is a common feature in molecules that are active in the central nervous system.[2] Derivatives of this compound are being explored for their potential to combat neurodegenerative diseases.

Phenoxyindole derivatives have been synthesized and evaluated for their ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. One such derivative, compound 5 , demonstrated potent inhibition of Aβ aggregation with an IC50 value of 3.18 µM, which is more effective than the natural product curcumin. This compound also exhibited strong antioxidant properties, with an IC50 of 28.18 µM in a DPPH assay.[7] The neuroprotective effects of these compounds are attributed to their ability to scavenge free radicals and interfere with the pathological aggregation of Aβ.[7]

Table 3: Neuroprotective Activities of a Phenoxyindole Derivative

| Activity | Compound 5 IC50 (µM) | Reference |

| Anti-Aβ Aggregation | 3.18 ± 0.87 | [7] |

| Antioxidant (DPPH assay) | 28.18 ± 1.40 | [7] |

Mechanisms of Action: Key Signaling Pathways

The therapeutic effects of this compound derivatives are underpinned by their modulation of critical cellular signaling pathways.

MAPK Signaling Pathway in Inflammation

The mitogen-activated protein kinase (MAPK) cascade is a key signaling pathway that regulates a wide variety of cellular processes, including inflammation.[8] The anti-inflammatory 4-indolyl-2-arylaminopyrimidine derivative 6h exerts its effects by inhibiting the phosphorylation of p38 and ERK, two key kinases in the MAPK pathway.[6] This inhibition prevents the downstream activation of transcription factors that drive the expression of pro-inflammatory genes.

Apoptosis Signaling Pathway in Cancer

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer agents, including derivatives of this compound, exert their effects by inducing apoptosis in tumor cells. The intrinsic apoptosis pathway is initiated by intracellular stress and converges on the activation of caspase-9, which in turn activates executioner caspases like caspase-3, leading to cell death.[9]

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis and biological evaluation of this compound derivatives, based on methodologies reported in the literature.

General Synthesis of 4-Indolyl-2-arylaminopyrimidine Derivatives

This protocol is a generalized procedure based on the synthesis of 4-indolyl-2-arylaminopyrimidine derivatives with anti-inflammatory activity.[4][10]

Step 1: Synthesis of 3-(2-Chloropyrimidin-4-yl)-1-methylindole

-

To a solution of 2,4-dichloropyrimidine (B19661) (1.0 eq) and anhydrous aluminum chloride (1.0 eq) in an appropriate solvent (e.g., ethylene (B1197577) glycol dimethyl ether), add 1-methylindole (B147185) (1.0 eq).

-

Heat the reaction mixture at 80 °C for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Filter the resulting precipitate and wash with water.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired intermediate.

Step 2: Synthesis of N-Aryl-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine Derivatives

-

To a solution of 3-(2-chloropyrimidin-4-yl)-1-methylindole (1.0 eq) in a suitable solvent (e.g., isopropanol), add the desired substituted aniline (B41778) (1.2 eq) and a catalytic amount of acid (e.g., concentrated HCl).

-

Reflux the reaction mixture for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final compound.

In Vitro Anti-inflammatory Assay: Measurement of IL-6 and IL-8

This protocol describes a method to assess the anti-inflammatory activity of test compounds by measuring their effect on cytokine production in cell culture.[6]

-

Cell Culture: Culture human bronchial epithelial (HBE) cells in an appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the HBE cells into 96-well plates at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives or a vehicle control for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Supernatant Collection: Collect the cell culture supernatants.

-

Cytokine Measurement: Quantify the levels of IL-6 and IL-8 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration compared to the LPS-stimulated control.

In Vitro Anticancer Assay: Cell Viability (MTT) Assay

This protocol outlines a common method for determining the cytotoxic effects of compounds on cancer cell lines.[11]

-

Cell Seeding: Seed cancer cells (e.g., Jurkat, HL-60) in 96-well plates at an appropriate density and allow them to attach or stabilize overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The derivatives synthesized to date have demonstrated compelling activity in preclinical models of cancer, inflammation, and neurodegenerative diseases. The structure-activity relationship studies conducted so far provide a valuable roadmap for the design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

-

Expansion of the chemical space: The synthesis and evaluation of a wider range of this compound derivatives with diverse substitution patterns are warranted to fully explore the therapeutic potential of this scaffold.

-

In-depth mechanistic studies: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be crucial for their clinical development.

-

In vivo efficacy and safety profiling: Promising candidates identified in vitro should be advanced to more complex in vivo models to assess their therapeutic efficacy and safety profiles.

References

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. japsonline.com [japsonline.com]

- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Neuroprotective Activity of Phenoxyindole Derivatives on Antiamyloid Beta (Aβ) Aggregation, Antiacetylcholinesterase, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ERK/MAPK signalling pathway and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Investigating the Metabolic Pathways of 4-Methylindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylindole, a heterocyclic aromatic organic compound, is a structural isomer of the more extensively studied 3-methylindole (B30407) (skatole). While the metabolic pathways of 3-methylindole are well-documented, particularly in the context of toxicology and animal husbandry, the specific metabolic fate of this compound is less characterized. This technical guide provides a comprehensive overview of the current understanding of the metabolic pathways and biological interactions involving this compound. The primary focus of available research has been on its potent activity as a ligand for the Aryl Hydrocarbon Receptor (AhR), which subsequently influences the expression and activity of cytochrome P450 (CYP) enzymes. This guide summarizes the key findings, presents available quantitative data, details relevant experimental protocols, and provides visualizations of the known signaling pathways and a putative metabolic pathway.

Core Metabolic Interactions of this compound

The central theme in the known biological activity of this compound is its interaction with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a crucial role in regulating the expression of a variety of genes, including those encoding drug-metabolizing enzymes.

Aryl Hydrocarbon Receptor (AhR) Activation

This compound has been identified as a potent agonist of the human Aryl Hydrocarbon Receptor.[1][2] Upon binding to this compound, the AhR translocates from the cytoplasm to the nucleus, where it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their increased transcription.

The activation of the AhR signaling pathway by this compound has been demonstrated to induce the expression of key Phase I metabolizing enzymes, namely Cytochrome P450 1A1 (CYP1A1) and Cytochrome P450 1A2 (CYP1A2).[3][4] This induction has been observed in human hepatocytes and the HepaRG cell line.[3][4]

Putative Metabolic Pathway of this compound

While the complete metabolic pathway of this compound has not been fully elucidated, a hypothetical pathway can be proposed based on the known metabolism of other methylindoles and the induction of CYP1A1 and CYP1A2. Phase I metabolism is likely initiated by oxidation, catalyzed by the induced CYP enzymes. This could involve hydroxylation of the methyl group to form 4-(hydroxymethyl)indole or hydroxylation of the indole (B1671886) ring at various positions. These hydroxylated metabolites can then undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to form more water-soluble compounds that are readily excreted. It is important to note that one study on 3-methylindole metabolism identified a metabolite as either 4- or 7-OH-3-methylindole, suggesting that hydroxylation on the benzene (B151609) ring of the indole structure is a possible metabolic route.[5]

Quantitative Data

The available quantitative data for this compound primarily revolves around its interaction with CYP1A1, where it acts as both an inducer and an inhibitor.

Table 1: Inhibition of CYP1A1 Catalytic Activity by Mono-Methylindoles

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | Human Hepatocytes | 1.2 - 23.8 | [3][4] |

| This compound | LS180 (colon cancer cells) | 3.4 - 11.4 | [3] |

Note: The range of IC50 values in human hepatocytes reflects variability between different donors.

Incubation of this compound with human hepatocytes has been shown to diminish its agonistic effect on the AhR, suggesting that its metabolites are less active in this regard.[3][4]

Experimental Protocols

This section outlines the general methodologies employed in the key experiments cited in the literature for investigating the effects of this compound.

Protocol 1: Determination of AhR Activation using a Reporter Gene Assay

This protocol is used to assess the ability of a compound to activate the Aryl Hydrocarbon Receptor.

1. Cell Culture and Treatment:

-

AZ-AHR cells, which are genetically engineered to express a luciferase reporter gene under the control of AhR-responsive elements, are cultured in appropriate media.

-

Cells are seeded in 96-well plates and allowed to attach.

-

The cells are then treated with various concentrations of this compound (typically ranging from 10 nM to 200 µM) or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).[1][2] A known AhR agonist like TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) is used as a positive control.

2. Luciferase Activity Measurement:

-

After the incubation period, the cells are lysed.

-

A luciferase substrate is added to the cell lysate.

-

The luminescence, which is proportional to the amount of luciferase produced and thus to the level of AhR activation, is measured using a luminometer.

3. Data Analysis:

-

The results are typically expressed as fold induction over the vehicle control.

-

Dose-response curves are generated to determine the EC50 (half-maximal effective concentration) of this compound.

Protocol 2: Analysis of CYP1A1 and CYP1A2 Gene Expression

This protocol is used to determine if this compound induces the transcription of CYP1A1 and CYP1A2 genes.

1. Cell Culture and Treatment:

-

Human hepatocytes or HepaRG cells are cultured and treated with this compound (e.g., 200 µM) or a vehicle control for 24 hours.[3]

2. RNA Extraction and Reverse Transcription:

-

Total RNA is extracted from the cells using a suitable kit.

-

The RNA is then reverse-transcribed into complementary DNA (cDNA).

3. Quantitative Real-Time PCR (qRT-PCR):

-

qRT-PCR is performed using specific primers for CYP1A1, CYP1A2, and a housekeeping gene (for normalization).

-

The relative expression levels of the target genes are calculated using the ΔΔCt method.

4. Protein Expression Analysis (Western Blot):

-

Cell lysates are prepared and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies specific for CYP1A1 and CYP1A2, followed by a secondary antibody.

-

The protein bands are visualized and quantified.

Protocol 3: Measurement of CYP1A1 Catalytic Activity

This protocol assesses the direct effect of this compound on the enzymatic activity of CYP1A1.

1. Incubation with a Specific Substrate:

-

Human liver microsomes or intact cells (e.g., human hepatocytes, LS180 cells) are used as the source of CYP1A1 enzyme.[3]

-

The enzyme source is incubated with a specific CYP1A1 substrate, such as Luciferin-CEE.

-

Various concentrations of this compound are added to the incubation mixture to determine its inhibitory effect.

2. Product Formation Measurement:

-

The reaction is stopped, and the amount of product formed from the substrate is measured. In the case of Luciferin-CEE, the product is luminescent.

3. Data Analysis:

-

The rate of product formation is calculated.

-

For inhibition studies, the data is used to calculate the IC50 value of this compound.

Microbial Degradation

The microbial degradation of indole and its derivatives is an area of active research. However, specific pathways for the breakdown of this compound by microorganisms have not been extensively detailed. It is known that the position of the methyl group on the indole ring significantly influences the degradation pathway and rate.[6] For instance, the presence of a methyl group at the 1- or 2-position of indole has been shown to inhibit the initial hydroxylation step in a methanogenic consortium.[6] Further research is required to elucidate the specific enzymes and intermediate metabolites involved in the microbial degradation of this compound.

Conclusion and Future Directions

The current body of research on this compound indicates that its primary known biological activity is the potent activation of the Aryl Hydrocarbon Receptor, leading to the induction of CYP1A1 and CYP1A2 gene expression. Paradoxically, this compound also acts as an inhibitor of CYP1A1 enzymatic activity. While a putative metabolic pathway involving initial oxidation by these induced CYP enzymes followed by conjugation is plausible, the specific metabolites and the full enzymatic cascade remain to be definitively identified.

Future research should focus on:

-

Metabolite Identification: Utilizing techniques such as high-resolution mass spectrometry and NMR to identify the Phase I and Phase II metabolites of this compound in various biological systems, including human liver microsomes and in vivo models.

-

Enzyme Phenotyping: Identifying the specific CYP450 isoforms and other Phase I and Phase II enzymes responsible for the metabolism of this compound.

-

Quantitative Metabolic Studies: Determining the kinetic parameters (Km, Vmax) for the key metabolic reactions.

-

Microbial Degradation Pathways: Elucidating the specific microbial species and enzymatic pathways involved in the biodegradation of this compound.

A more complete understanding of the metabolic pathways of this compound is crucial for assessing its toxicological profile and its potential impact on drug metabolism and other physiological processes, particularly for professionals in drug development and environmental science.

References

- 1. researchgate.net [researchgate.net]

- 2. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mono-methylindoles induce CYP1A genes and inhibit CYP1A1 enzyme activity in human hepatocytes and HepaRG cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mono-methylindoles induce CYP1A genes and inhibit CYP1A1 enzyme activity in human hepatocytes and HepaRG cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism and bioactivation of 3-methylindole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Toxicity Screening of 4-Methylindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary